(4,4-Difluoropiperidin-3-yl)methanol
Overview
Description
(4,4-Difluoropiperidin-3-yl)methanol is a chemical compound with the molecular formula C6H11F2NO and a molecular weight of 151.15 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, with two fluorine atoms attached to the fourth carbon and a hydroxymethyl group attached to the third carbon .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Difluoropiperidin-3-yl)methanol typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms . The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar fluorination and hydroxymethylation reactions, optimized for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4,4-Difluoropiperidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group, forming (4,4-Difluoropiperidine).
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
Oxidation: (4,4-Difluoropiperidin-3-yl)carboxylic acid.
Reduction: (4,4-Difluoropiperidine).
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
(4,4-Difluoropiperidin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,4-Difluoropiperidin-3-yl)methanol is not well-documented. as a fluorinated compound, it may interact with biological systems by mimicking or inhibiting the action of naturally occurring molecules. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoropyridin-4-yl)methanol
- (4-Phenylfuran-3-yl)methanol
- (2-Fluoropyridin-4-yl)methanol
- (1-Isopropylpiperidin-4-yl)methanol
- (1,3-Dimethylpiperidin-3-yl)methanol
Uniqueness
(4,4-Difluoropiperidin-3-yl)methanol is unique due to the presence of two fluorine atoms on the piperidine ring, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for research in various fields, including medicinal chemistry and materials science .
Properties
IUPAC Name |
(4,4-difluoropiperidin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)1-2-9-3-5(6)4-10/h5,9-10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGWMTQKEVTLQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331823-62-1 | |
Record name | (4,4-difluoropiperidin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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